molecular formula C21H30N2O3 B5685083 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid

4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid

Cat. No.: B5685083
M. Wt: 358.5 g/mol
InChI Key: IRJYNRKXMDNAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid, also known as EPPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In addition, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the reduction of oxidative stress and inflammation in the brain. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid for lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and neurological disorders, and the development of new formulations to improve its solubility and bioavailability. In addition, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to better understand its efficacy and safety profile.

Synthesis Methods

The synthesis of 4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid involves several steps, including the condensation of 4-benzyloxybenzaldehyde with ethyl 4-piperidone-3-carboxylate, followed by reduction of the resulting imine with sodium borohydride. The product is then treated with acetic anhydride to obtain the final compound, this compound.

Scientific Research Applications

4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated that this compound has anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Properties

IUPAC Name

4-[1-[2-(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-2-22-12-9-16(10-13-22)14-20(24)23-11-3-4-19(15-23)17-5-7-18(8-6-17)21(25)26/h5-8,16,19H,2-4,9-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJYNRKXMDNAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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